4-Bromo-3',3''-difluorotrityl alcohol
CAS No.: 845790-81-0
Cat. No.: VC7924039
Molecular Formula: C19H13BrF2O
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845790-81-0 |
---|---|
Molecular Formula | C19H13BrF2O |
Molecular Weight | 375.2 g/mol |
IUPAC Name | (4-bromophenyl)-bis(3-fluorophenyl)methanol |
Standard InChI | InChI=1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H |
Standard InChI Key | UTSKBKNVDCTNBU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O |
Canonical SMILES | C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Bromo-3',3''-difluorotrityl alcohol belongs to the class of aromatic fluorocarbons, featuring a central triphenylmethanol (trityl alcohol) scaffold substituted with bromine at the para position of one phenyl ring and fluorine atoms at the meta positions of the two remaining rings . Its systematic IUPAC name is (4-bromophenyl)bis(3-fluorophenyl)methanol, reflecting the positions and identities of its substituents. Alternative synonyms include ZINC4241611 and 4-bromo-3",3""-difluorotrityl alcohol, though the former is primarily used in computational chemistry databases .
Molecular Geometry and Computed Properties
The compound’s molecular weight is 375.21 g/mol, with a topological polar surface area of 20.2 Ų, indicating moderate polarity. The XLogP3 value of 5.1 suggests high lipophilicity, a trait common among halogenated aromatics . Key computed properties include:
Property | Value |
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Exact Mass | 374.01178 g/mol |
Heavy Atom Count | 23 |
Rotatable Bond Count | 3 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (hydroxyl, two fluorines) |
The rigidity of the trityl core, combined with fluorine’s electron-withdrawing effects, likely influences its reactivity in substitution and coupling reactions .
Synthetic Methodologies and Challenges
Reported Synthetic Routes
While no direct synthesis of 4-bromo-3',3''-difluorotrityl alcohol is documented in the provided sources, analogous bromo-fluorinated trityl alcohols are synthesized via electrophilic aromatic substitution or Ullmann-type coupling. For instance, the patent CN109912396B describes the synthesis of 3-bromo-4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions . Although this method targets a benzaldehyde derivative, it highlights the viability of halogenation under mild conditions without toxic bromine gas, suggesting potential adaptability for trityl alcohol systems .
Hypothetical Pathway Based on Analogous Systems
A plausible route to 4-bromo-3',3''-difluorotrityl alcohol could involve:
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Friedel-Crafts alkylation of 3-fluorobenzene with a suitable carbonyl precursor to form the trityl alcohol backbone.
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Regioselective bromination at the para position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
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Purification via recrystallization or column chromatography to isolate the desired product.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s high lipophilicity (XLogP3 = 5.1) predicts limited solubility in polar solvents like water but good solubility in dichloromethane, chloroform, or tetrahydrofuran. Stability studies are absent in the literature, but the presence of electron-withdrawing fluorine atoms and a robust trityl scaffold likely confer resistance to thermal degradation and oxidation .
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Expected peaks include a broad O–H stretch (~3200 cm⁻¹), C–F stretches (1100–1000 cm⁻¹), and aromatic C–Br vibrations (600–500 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
Applications in Organic Synthesis and Materials Science
Role as a Protecting Group
Trityl alcohols are widely used as acid-labile protecting groups for hydroxyl functionalities in carbohydrate and nucleoside chemistry. The fluorine substituents in 4-bromo-3',3''-difluorotrityl alcohol could enhance stability under basic conditions while allowing selective deprotection under mild acidic conditions .
Recent Advances and Research Gaps
Unexplored Synthetic Opportunities
The lack of documented synthetic protocols for 4-bromo-3',3''-difluorotrityl alcohol represents a critical research gap. Future studies could explore photoinduced bromination or flow chemistry approaches to improve yield and selectivity.
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